Home > Products > Screening Compounds P67404 > 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol
3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol - 904929-23-3

3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

Catalog Number: EVT-2790088
CAS Number: 904929-23-3
Molecular Formula: C9H10BrNO
Molecular Weight: 228.089
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol is an organic compound with significant interest in the fields of chemistry and medicinal research. It is classified under the category of tetrahydroquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The compound's structure features a bromine atom at the 3-position and a hydroxyl group at the 8-position of the tetrahydroquinoline ring system, contributing to its reactivity and biological properties.

Source: This compound can be synthesized through various methods, primarily involving bromination reactions of 5,6,7,8-tetrahydroquinolin-8-ol. The synthesis often utilizes brominating agents such as bromine or N-bromosuccinimide in suitable solvents like acetic acid or dichloromethane.

Synthesis Analysis

Methods

The synthesis of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol typically involves:

  1. Bromination: The primary method for synthesizing this compound is the bromination of 5,6,7,8-tetrahydroquinolin-8-ol. This can be achieved using either:
    • Bromine (Br2): Directly adding bromine to the compound in a suitable solvent.
    • N-bromosuccinimide (NBS): A milder alternative that can provide better selectivity under certain conditions.
  2. Reaction Conditions: Common solvents used include:
    • Acetic Acid: Often used for its ability to stabilize intermediates.
    • Dichloromethane: Used for its non-polar properties that facilitate the reaction.

Technical Details

The reaction conditions must be optimized for temperature and concentration to achieve high yields and purity. Typical conditions might include room temperature reactions for several hours to ensure complete conversion .

Molecular Structure Analysis

Structure

The molecular formula of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol is C9H10BrNC_9H_{10}BrN, with a molecular weight of approximately 212.09 g/mol. The compound features a bicyclic structure characteristic of tetrahydroquinolines.

Data

Key structural features include:

  • Bromine atom: Located at the 3-position.
  • Hydroxyl group: Present at the 8-position.
  • Tetrahydroquinoline ring: Contributes to the compound's stability and reactivity.

The InChI Key for this compound is FKERWWYCYWMBHC-UHFFFAOYSA-N .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol can participate in several chemical transformations:

  1. Oxidation: Can be oxidized to form various quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  2. Reduction: It can be reduced to yield 3-bromo-5,6,7,8-tetrahydroquinoline using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide .

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateVaries (typically acidic)
ReductionLithium aluminum hydrideAnhydrous conditions
SubstitutionSodium methoxideBase-catalyzed conditions
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Boiling Point: Not extensively documented but expected to be moderate due to its organic nature.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity (Log P values vary between 2.34 and 2.77), suggesting good membrane permeability .

Relevant Data

The compound demonstrates high gastrointestinal absorption and is categorized as a potential central nervous system penetrant due to its chemical structure .

Applications

3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol has several scientific uses:

  1. Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  2. Biological Research: Investigated for potential antimicrobial and anticancer activities.
  3. Medicinal Chemistry: Explored as a therapeutic agent for treating various diseases including cancer and bacterial infections.
  4. Industrial Applications: Utilized in developing new materials and as a building block in synthesizing various industrial chemicals .
Nomenclature and Structural Analysis of 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The compound designated by the chemical registry number 904929-23-3 follows the systematic naming conventions established by the International Union of Pure and Applied Chemistry. Its primary name, 3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol, provides a complete description of its molecular framework and substituent positioning [1] [3]. The root name "quinolin" indicates the presence of a bicyclic system comprising a benzene ring fused to pyridine. The prefix "5,6,7,8-tetrahydro" specifies saturation at four carbon atoms, reducing the aromaticity of the pyridine-containing ring. The locant "8-ol" denotes a hydroxyl group (–OH) attached to carbon number 8, while "3-bromo" identifies a bromine atom at the third position of the partially saturated quinoline system [7].

Alternative naming approaches reflect the compound's stereochemical and functional characteristics. In Chemical Abstracts Service nomenclature, it may be designated as 8-Hydroxy-3-bromo-1,2,3,4-tetrahydroquinoline, emphasizing the hydroxyl group's priority in numbering. Non-systematic names occasionally appear in vendor catalogs as 3-Bromo-8-hydroxy-5,6,7,8-tetrahydroquinoline, though this violates International Union of Pure and Applied Chemistry numbering rules [3] [7]. The molecular formula C₉H₁₀BrNO (molecular weight 228.09 g/mol) is universally consistent across commercial and scientific sources [1] [3].

Key identifiers include:

  • Canonical SMILES: OC₁CCCC₂=C₁N=CC(Br)=C₂
  • InChI: InChI=1S/C₉H₁₀BrNO/c₁₀-7-4-6-2-1-3-8(12)9(6)11-5-7/h4-5,8,12H,1-3H₂
  • InChIKey: AWPRDKYQBBXYKR-UHFFFAOYSA-N [3]

Distinction must be made from structurally similar compounds such as 3-Bromo-5,6,7,8-tetrahydroquinoline (CAS 82132-68-1), which lacks the C8 hydroxyl group and exhibits different physicochemical properties [2] [8].

Stereoelectronic and Conformational Analysis of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline core adopts a partially saturated bicyclic structure where the benzene ring retains full aromaticity while the heterocyclic ring exists in a non-planar, saturated conformation. Nuclear magnetic resonance and computational studies of analogous systems reveal that ring fusion creates structural constraints that significantly influence molecular geometry. Carbon C8, bearing the hydroxyl substituent, constitutes a stereogenic center, imparting potential chirality to the molecule [3] [7]. While commercial samples typically exist as racemic mixtures, resolution into enantiomers is theoretically feasible due to the asymmetric carbon at position 8.

Conformational preferences arise from the flexibility of the saturated six-membered ring containing the hydroxyl group. This ring adopts a half-chair conformation with the hydroxyl group occupying either an equatorial or axial orientation relative to the ring plane. Density functional theory calculations on similar systems indicate a slight energetic preference (∼1.2 kcal/mol) for the equatorial position due to reduced 1,3-diaxial interactions. However, hydrogen bonding between the hydroxyl proton and the pyridinic nitrogen may stabilize the axial conformation in specific molecular environments [3].

Table 1: Conformational Parameters of the Tetrahydroquinoline Scaffold

Structural FeatureConformational BehaviorEnergetic Consideration
Saturated Ring SystemAdopts flexible half-chair conformationRing inversion barrier ∼5-7 kcal/mol
C8-OH OrientationEquatorial preference dominantAxial form stabilized by 1.5 kcal/mol via H-bonding
Ring Fusion GeometryCis-decalin type fusionDihedral angle C5-C9-N-C8 ≈ 125°
Nitrogen Lone Pairsp³ hybridization with pyramidal geometryContributes to non-planarity of heterocyclic ring

The pyridine nitrogen maintains a pyramidal geometry with the lone pair in an sp³ hybridized orbital, reducing conjugation compared to fully aromatic quinoline. This electronic configuration decreases the ring's aromatic character while enhancing the nitrogen's basicity relative to quinolines. Infrared spectroscopy of analogous compounds shows a hydroxyl stretch at approximately 3200-3400 cm⁻¹, indicating potential intramolecular hydrogen bonding with the adjacent nitrogen [3] [7].

Positional Influence of the Bromine Substituent on Molecular Reactivity

Bromine at the C3 position exerts significant electronic effects throughout the heterocyclic framework. As a moderately strong σ-withdrawer and π-donor via resonance, bromine alters electron density distribution at key molecular positions. Natural Bond Orbital analysis of analogous structures shows decreased electron density at the ortho (C2/C4) and para (C6) positions relative to the pyridine nitrogen, rendering these sites more electrophilic [9].

The bromine substituent substantially impacts heterocyclic aromaticity and dipole moments. Computational studies of similar systems indicate a dipole moment increase of approximately 1.2 Debye compared to the non-brominated analogue due to the carbon-bromine bond polarization. Bromine's electron-withdrawing character also reduces the basicity of the pyridine nitrogen by approximately 1-2 pKₐ units relative to unsubstituted tetrahydroquinoline [8] [9].

Table 2: Bromine-Induced Electronic Effects on Key Molecular Positions

Molecular PositionElectron Density ChangeChemical Reactivity Consequence
C2 (ortho to Br)Significant depletionEnhanced susceptibility to nucleophilic attack
C4 (ortho to Br)Moderate depletionFavors electrophilic substitution at C4 over C2
C6 (para to Br)Moderate depletionIncreased electrophilicity in substitution reactions
C5 (meta to Br)Minimal changeRetains nucleophilic character
Pyridine NitrogenReduced electron densityDecreased basicity and nucleophilicity

Position-specific reactivity manifests in several reaction pathways. Bromine activates the ring toward ortho-lithiation at C2 and C4 positions at cryogenic temperatures (−78°C), enabling directed metalation for further functionalization. The C-Br bond itself participates in cross-coupling reactions (e.g., Suzuki, Stille) with typical palladium catalysis conditions. Comparative kinetic studies of similar compounds show that bromine at C3 reduces the activation energy for nucleophilic aromatic substitution at C2 by approximately 3-5 kcal/mol relative to unsubstituted analogues [8] [9].

The hydroxyl group at C8 exhibits altered acidity due to bromine's through-bond electronic effects. Spectrophotometric measurements of related structures suggest the hydroxyl pKₐ decreases by 0.3-0.5 units compared to the des-bromo analogue. This enhanced acidity facilitates deprotonation under milder basic conditions, making the alkoxide form more accessible for nucleophilic reactions or coordination chemistry [3] [7].

Properties

CAS Number

904929-23-3

Product Name

3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

IUPAC Name

3-bromo-5,6,7,8-tetrahydroquinolin-8-ol

Molecular Formula

C9H10BrNO

Molecular Weight

228.089

InChI

InChI=1S/C9H10BrNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h4-5,8,12H,1-3H2

InChI Key

AWPRDKYQBBXYKR-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)C=C(C=N2)Br)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.